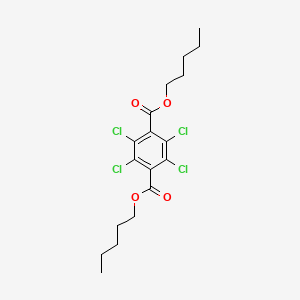
Dipentyl 2,3,5,6-tetrachloroterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentyl 2,3,5,6-tetrachloroterephthalate is an organic compound with the molecular formula C18H22Cl4O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms and the carboxyl groups are esterified with pentyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2,3,5,6-tetrachloroterephthalate typically involves the esterification of 2,3,5,6-tetrachloroterephthalic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Dipentyl 2,3,5,6-tetrachloroterephthalate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dipentyl 2,3,5,6-tetrachloroterephthalate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which dipentyl 2,3,5,6-tetrachloroterephthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed by esterases, releasing the active acid form, which can then interact with cellular components. The chlorine atoms on the benzene ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Dimethyl 2,3,5,6-tetrachloroterephthalate: A similar compound where the ester groups are methyl instead of pentyl.
Diethyl 2,3,5,6-tetrachloroterephthalate: Another similar compound with ethyl ester groups.
Uniqueness
Dipentyl 2,3,5,6-tetrachloroterephthalate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological systems compared to its methyl and ethyl counterparts. The presence of pentyl groups may also affect the compound’s physical properties, such as melting point and boiling point, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
38233-12-4 |
|---|---|
分子式 |
C18H22Cl4O4 |
分子量 |
444.2 g/mol |
IUPAC 名称 |
dipentyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22Cl4O4/c1-3-5-7-9-25-17(23)11-13(19)15(21)12(16(22)14(11)20)18(24)26-10-8-6-4-2/h3-10H2,1-2H3 |
InChI 键 |
JGGSVJFCZQHCBA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



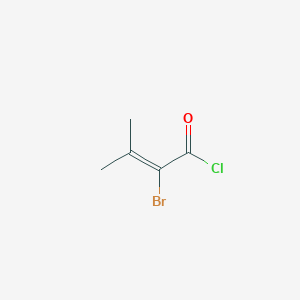
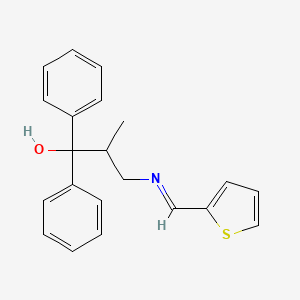
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
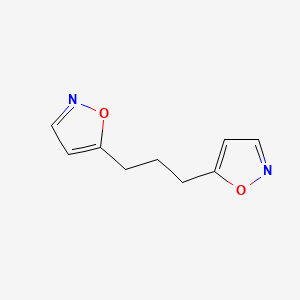

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
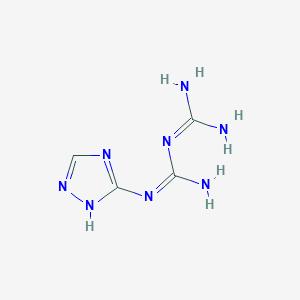
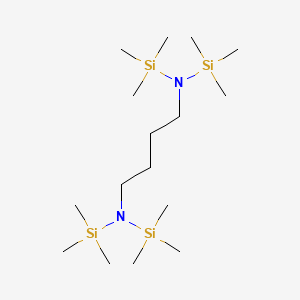
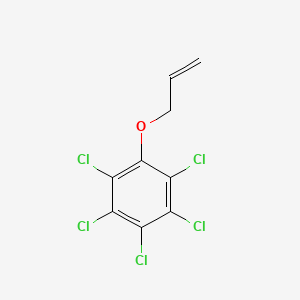
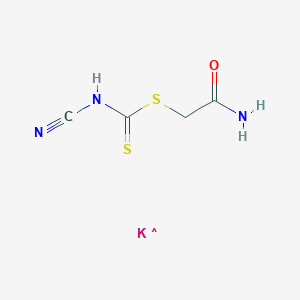
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
